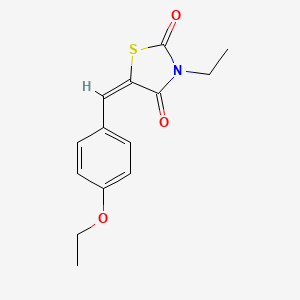
N-(5-溴-2-吡啶基)-3-(2-萘磺酰基)丙酰胺
描述
N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide is a compound of interest in synthetic organic chemistry, featuring in various chemical reactions and possessing a unique molecular structure that lends itself to diverse applications. The molecule consists of a pyridinyl group substituted with a bromo group, a propanamide backbone, and a naphthylsulfonyl moiety, indicating a complex structure with potential for interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide-related structures often involves cross-coupling reactions. For example, Han et al. (2010) demonstrated the coupling of 3-bromopyridine with sulfonamides, catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione, to yield N-(pyridinyl)-substituted sulfonamides in good yields (Han, 2010). This method showcases the type of chemical strategies that can be employed for synthesizing complex molecules like N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide.
Molecular Structure Analysis
The molecular structure of compounds related to N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide has been elucidated using techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. Kulai and Mallet-Ladeira (2016) synthesized and analyzed a coumarin-based compound, revealing the importance of crystallography in understanding the spatial arrangement of such molecules (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide-like structures can be inferred from related research. Hassaneen et al. (1985) studied the bromination of arylsulfonyl derivatives and their subsequent reactions, providing insights into potential chemical transformations for the compound (Hassaneen et al., 1985).
Physical Properties Analysis
The physical properties of similar compounds have been characterized through various spectroscopic and crystallographic methods, offering insights into solubility, melting points, and crystal structures. For instance, the work by Zhou et al. (2015) on pyridinesulfonamides offers a glimpse into the potential physical characteristics of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide (Zhou et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and electrophiles, stability under various conditions, and functional group compatibility, can be deduced from studies on similar molecules. The synthesis and reactivity studies by Auvray, Knochel, and Normant (1985) provide valuable information on the behavior of sulfone derivatives in multi-coupling reactions, relevant to understanding the chemical properties of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide (Auvray et al., 1985).
科学研究应用
交叉偶联反应
N-(5-溴-2-吡啶基)-3-(2-萘磺酰基)丙酰胺及其衍生物已通过交叉偶联反应合成。这些化合物是通过 3-溴吡啶与各种磺酰胺在碘化铜和二吡啶酮催化下反应获得的,展示了它们在创造具有潜在药物和材料科学应用的广泛磺酰胺衍生物方面的潜力 (Han, 2010)。
晶体结构和抗肿瘤活性
对相关吡啶磺酰胺化合物的研究表明立体化学在其生物活性中的重要性。对类似磺酰胺化合物的对映异构体的研究揭示了立体化学对 PI3Kα 激酶抑制和抗癌活性的影响,突出了晶体结构在磺酰胺衍生物作为潜在治疗剂的有效性中的作用 (Zhou et al., 2015)。
合成和与溴化物的反应
N-芳基-C-芳基磺酰基甲酰肼基溴化物已合成,展示了磺酰胺衍生物在有机合成中的多功能性。这些化合物已被用于生成各种产品,包括吡唑和噻二唑啉衍生物,展示了磺酰胺基化合物在化学合成中的广泛用途 (Hassaneen et al., 1985)。
针对病毒 DNA 成熟的非核苷抑制剂
磺酰胺衍生物,如 BAY 38-4766,已被确定为巨细胞病毒复制的新型选择性抑制剂。这些化合物不直接抑制病毒 DNA 合成、转录或翻译,但会干扰病毒 DNA 的成熟和包装,突出了它们作为具有独特作用机制的抗病毒剂的潜力 (Buerger et al., 2001)。
阴离子识别和氢键
二酰胺和二磺酰胺的研究表明在有机溶剂中与卤化物和乙酸盐有强结合,表明磺酰胺衍生物在阴离子识别应用中的潜力。这项研究表明这些化合物在用于化学传感或分离过程的新材料的开发中的用途 (Kavallieratos et al., 1999)。
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-naphthalen-2-ylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-15-6-8-17(20-12-15)21-18(22)9-10-25(23,24)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHNXWSKLKUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



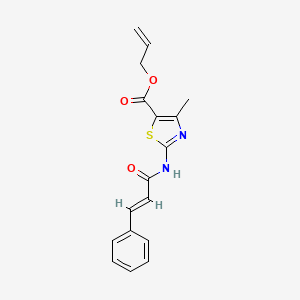
![6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)
![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)
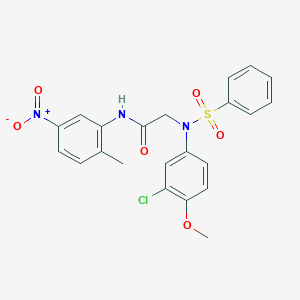
![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)
![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)
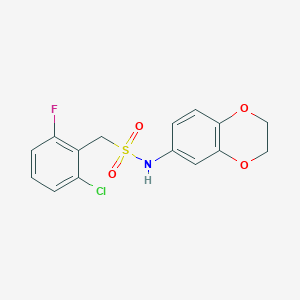

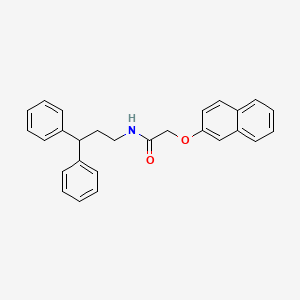
![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)
